An In-depth Technical Guide to the Synonyms and Scientific Applications of Bis(2-hydroxyethyl)azanium
An In-depth Technical Guide to the Synonyms and Scientific Applications of Bis(2-hydroxyethyl)azanium
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the scientific lexicon, precision in chemical nomenclature is paramount. The compound referred to as Bis(2-hydroxyethyl)azanium is a case in point, where its identity is intrinsically linked to its chemical environment, specifically the pH. This guide provides an in-depth exploration of the synonyms for Bis(2-hydroxyethyl)azanium, its relationship with its neutral counterpart, diethanolamine, and its applications in scientific research and drug development. Understanding the nuances of its terminology is crucial for accurate experimental design, interpretation of results, and effective communication within the scientific community.
The Chemistry of Bis(2-hydroxyethyl)azanium: A Tale of Two Forms
Bis(2-hydroxyethyl)azanium is the protonated form of diethanolamine (DEA), a secondary amine and a diol.[1][2] The interchange between these two forms is a simple acid-base reaction governed by the pKa of diethanolamine, which is approximately 8.9.[3][4] This means that in an aqueous solution, the equilibrium between the neutral amine (diethanolamine) and its protonated cation (Bis(2-hydroxyethyl)azanium) is dependent on the pH of the solution.
-
At a pH below the pKa (e.g., in acidic to neutral conditions) , the equilibrium favors the protonated form, Bis(2-hydroxyethyl)azanium .
-
At a pH above the pKa (e.g., in alkaline conditions) , the equilibrium shifts towards the neutral, unprotonated form, diethanolamine .
This pH-dependent behavior is fundamental to its various applications, from its use as a buffering agent to its role in chemical synthesis.[5]
A Comprehensive Guide to Synonyms
The nomenclature used in scientific literature can vary depending on the context, the chemical registry, and historical naming conventions. Below is a detailed breakdown of the synonyms for both the protonated and neutral forms.
Synonyms for the Protonated Cation: Bis(2-hydroxyethyl)azanium
This form is explicitly a cation and its name reflects the presence of a positively charged nitrogen atom.
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Bis(2-hydroxyethyl)ammonium : This is the most common and easily recognizable synonym. The "-ammonium" suffix clearly indicates the protonated amine group.[3]
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Diethanolammonium : A shortened, yet still accurate, name that is frequently used.
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Bis-(2-hydroxyethyl)ammonium : A variation in punctuation that does not alter the chemical meaning.[3]
-
N,N-Bis(2-hydroxyethyl)ammonium : This nomenclature specifies that the two hydroxyethyl groups are attached to the nitrogen atom.
-
2-Hydroxy-N-(2-hydroxyethyl)ethan-1-aminium : A more systematic IUPAC-style name.
These names are most appropriately used when discussing the compound in acidic solutions or as part of an ionic salt with a counter-ion (e.g., Bis(2-hydroxyethyl)ammonium chloride).
Synonyms for the Neutral Compound: Diethanolamine (DEA)
When the compound is in its unprotonated, neutral state, a different set of names is employed.
-
Diethanolamine (DEA) : This is the most widely used and accepted common name.[1][6]
-
2,2'-Iminodiethanol : This name treats the compound as two ethanol molecules joined by an imino (-NH-) group.[5][6]
-
Bis(2-hydroxyethyl)amine : This name clearly describes the structure of the molecule.[5]
-
2,2'-Dihydroxydiethylamine : Another descriptive name highlighting the two hydroxyl groups and the diethylamine core.[5]
-
N,N-Diethanolamine : Emphasizes the substitution on the nitrogen atom.
The choice of synonym often depends on the specific focus of the research. For instance, in industrial contexts, "Diethanolamine" or "DEA" is prevalent, while in coordination chemistry, "Bis(2-hydroxyethyl)amine" might be used to emphasize its ligand properties.
Chemical Identifiers and Properties
For unambiguous identification, especially in regulatory and patent literature, chemical identifiers are essential.
| Identifier/Property | Value | Source(s) |
| CAS Number (Diethanolamine) | 111-42-2 | [5][6] |
| Molecular Formula (Diethanolamine) | C4H11NO2 | [5] |
| Molecular Weight (Diethanolamine) | 105.14 g/mol | [5] |
| Molecular Formula (Bis(2-hydroxyethyl)azanium) | C4H12NO2+ | [3] |
| Molecular Weight (Bis(2-hydroxyethyl)azanium) | 106.14 g/mol | [3] |
| pKa of Diethanolamine | ~8.9 | [3][4] |
| Appearance | Colorless, viscous liquid or white solid | [1][7] |
| Solubility | Miscible in water | [1] |
The Significance of Protonation State in Scientific Applications
The ability of diethanolamine to exist in both a neutral and a charged form is the cornerstone of its utility in various scientific fields.
Buffering Agent in Biological and Chemical Assays
The pKa of diethanolamine, around 8.9, makes it an effective buffering agent for maintaining a stable pH in the alkaline range. This is particularly valuable in enzymatic assays where a specific and constant pH is required for optimal enzyme activity.
Experimental Protocol: Preparation of a Diethanolamine Buffer (1.0 M, pH 9.8) for Alkaline Phosphatase Assays
This protocol describes the preparation of a diethanolamine buffer, a common reagent in alkaline phosphatase-based enzyme-linked immunosorbent assays (ELISAs).
Materials:
-
Diethanolamine (DEA)
-
Magnesium chloride (MgCl2)
-
Hydrochloric acid (HCl), 5 M
-
Deionized water
-
pH meter calibrated for alkaline range
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Initial Dissolution : In a beaker, dissolve 105.14 g of diethanolamine in approximately 800 mL of deionized water. Stir until the solution is homogeneous. The dissolution of DEA is exothermic, so allow the solution to cool to the desired final temperature before pH adjustment.
-
Addition of Cofactor : Add 0.1 g of MgCl2 to the solution and stir until it is completely dissolved. Magnesium ions are often a required cofactor for alkaline phosphatase activity.
-
pH Adjustment : Place the beaker in a water bath at 37°C, the standard temperature for this enzymatic assay.[8] Place a calibrated pH electrode in the solution. Slowly add 5 M HCl dropwise while continuously stirring and monitoring the pH. The goal is to reach a stable pH of 9.8.[8][9] The temperature control during this step is critical as the pH of amine buffers is temperature-dependent.
-
Final Volume Adjustment : Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to 1 L.
-
Storage : Store the buffer in a tightly sealed container at 4°C. The buffer should be prepared fresh for optimal performance.[8][9]
Causality and Self-Validation:
-
Why a high concentration (1.0 M)? A higher buffer concentration provides greater buffering capacity, resisting pH changes that might occur due to the enzymatic reaction itself or the addition of other reagents.
-
Why adjust the pH at 37°C? The pKa of diethanolamine, and thus the pH of the buffer, is temperature-dependent. Adjusting the pH at the reaction temperature ensures the desired pH is maintained during the experiment.
-
Self-Validation : The stability of the pH reading before and after the final volume adjustment, and after a brief period of storage, validates the proper preparation of the buffer.
Role in Drug Formulation and Development
In pharmaceutical sciences, diethanolamine and its protonated form are utilized in several ways:
-
pH Adjustment : To adjust the pH of formulations to enhance drug solubility, stability, and absorption.[1]
-
Emulsifying Agent : In the form of diethanolamides, it acts as a surfactant and emulsifier in creams and lotions.
-
Salt Formation : Reacting an acidic active pharmaceutical ingredient (API) with diethanolamine can form a diethanolammonium salt. This can improve the API's solubility and bioavailability.
Precursor in Chemical Synthesis
Diethanolamine serves as a versatile building block in organic synthesis. For example, it is a precursor in the synthesis of morpholine.[1] Its nucleophilic amine and hydroxyl groups allow it to participate in a variety of chemical reactions.
Analytical Techniques for Characterization
Distinguishing between diethanolamine and Bis(2-hydroxyethyl)azanium, and quantifying their relative concentrations, can be achieved through several analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy can be used to study the protonation state of diethanolamine. The chemical shifts of the protons and carbons adjacent to the nitrogen atom are sensitive to the protonation state.[10][11] In the protonated form, these signals will shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charge.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The vibrational modes of the N-H bond in Bis(2-hydroxyethyl)azanium will give rise to distinct peaks in the IR spectrum that are absent in the spectrum of diethanolamine.[12][13] The O-H and C-N stretching frequencies can also be affected by protonation.
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to directly observe the protonated molecule, Bis(2-hydroxyethyl)azanium, as an ion with a specific mass-to-charge ratio (m/z).
-
Chromatographic Methods : Techniques like gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (GC-MS or LC-MS), can be used to separate and quantify diethanolamine in various matrices.[14][15] Derivatization is often employed in GC to improve the volatility and thermal stability of the analyte.
Visualizing the Nomenclature
The following diagrams, generated using the DOT language, illustrate the relationships between the synonyms and the chemical equilibrium.
Relationship of Synonyms
Caption: Synonym map for the protonated and neutral forms.
Protonation Equilibrium
Caption: pH-dependent equilibrium between the two chemical forms.
Conclusion
A thorough understanding of the synonyms and the underlying chemistry of Bis(2-hydroxyethyl)azanium and diethanolamine is indispensable for professionals in research and drug development. The choice of name is not merely semantic; it reflects the chemical state of the molecule, which in turn dictates its function and application. By appreciating the significance of the protonation state and employing precise nomenclature, scientists can ensure clarity, reproducibility, and accuracy in their work.
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